molecular formula C20H25N3O4 B024523 Nemonoxacin CAS No. 378746-64-6

Nemonoxacin

Número de catálogo: B024523
Número CAS: 378746-64-6
Peso molecular: 371.4 g/mol
Clave InChI: AVPQPGFLVZTJOR-RYUDHWBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Las rutas sintéticas y las condiciones de reacción para la nemonoxacina no están ampliamente documentadas en el dominio público. se produce industrialmente.
    • Los métodos de producción industrial implican procesos químicos especializados que son propietarios y no se divulgan públicamente.
  • Análisis De Reacciones Químicas

    • La nemonoxacina experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.
    • Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente disponibles.
    • Los principales productos formados a partir de estas reacciones no están ampliamente reportados.
  • Aplicaciones Científicas De Investigación

    Pharmacokinetic Profile

    A comprehensive population pharmacokinetic (PK) study involving 195 Chinese subjects revealed that nemonoxacin follows a two-compartment model with a clearance rate of 12 L/h and a central volume of distribution of 86 L. Key covariates affecting pharmacokinetics included body weight, creatinine clearance, sex, and food intake. The study identified optimal pharmacokinetic/pharmacodynamic (PK/PD) indices such as AUC0–24/MIC and %T > MIC for predicting clinical efficacy against common pathogens associated with CAP .

    Parameter Value
    Clearance12 L/h
    Central Volume86 L
    AUC0–24/MIC TargetVaries by Pathogen
    %T > MIC TargetVaries by Pathogen

    Efficacy Against Pathogens

    This compound exhibits potent in vitro activity against various pathogens:

    • Gram-positive: Effective against MRSA (MIC90 1 µg/mL).
    • Gram-negative: Less effective against pathogens like Escherichia coli (MIC90 32 µg/mL).
    • Other Pathogens: Active against C. difficile strains resistant to other quinolones .

    Community-Acquired Pneumonia (CAP)

    This compound has demonstrated significant efficacy in treating CAP. A clinical trial indicated that a dosage of 500 mg once daily was comparable to levofloxacin in terms of clinical outcomes. The drug's safety profile was favorable, with minimal adverse effects reported .

    Case Study Example:
    A trial involving outpatients with mild-to-moderate CAP showed that this compound not only reduced symptoms effectively but also had a good tolerability profile, making it a viable option for empirical therapy in regions with high drug resistance .

    Combination Therapy with Vancomycin

    Recent studies have explored the synergistic effects of combining this compound with vancomycin against MRSA. This compound enhances the bactericidal activity of vancomycin while suppressing resistance mutation rates. This combination therapy could potentially improve treatment outcomes for patients suffering from resistant bacterial infections .

    Safety and Tolerability

    The safety profile of this compound has been assessed in various studies. It is generally well-tolerated among patients with mild-to-moderate infections. Adverse effects are rare and typically mild, which supports its use as an effective treatment option .

    Mecanismo De Acción

    • La nemonoxacina inhibe la girasa del ADN bacteriana, interrumpiendo la replicación del ADN y la división celular.
    • Los objetivos moleculares y las vías implicadas son consistentes con otras quinolonas.
  • Comparación Con Compuestos Similares

    • La singularidad de la nemonoxacina radica en su estructura no fluorada.
    • Compuestos similares incluyen otras quinolonas como ciprofloxacina, levofloxacina y moxifloxacina.

    Actividad Biológica

    Nemonoxacin is a novel non-fluorinated quinolone antibiotic that has garnered attention for its efficacy against various bacterial pathogens, particularly in the treatment of community-acquired pneumonia (CAP) and resistant strains of bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, pharmacokinetics, clinical efficacy, and safety profile.

    Antibacterial Activity

    This compound exhibits potent antibacterial activity against a range of pathogens, particularly atypical bacteria such as Mycoplasma pneumoniae and Ureaplasma spp. In a study evaluating its in vitro activity against clinical isolates, this compound demonstrated minimum inhibitory concentrations (MICs) that were comparable or superior to other antibiotics. The MICs for M. pneumoniae ranged from 0.03 to 0.25 µg/ml, while for M. hominis and Ureaplasma spp., they ranged from 0.25 to >16 µg/ml .

    PathogenMIC Range (µg/ml)
    Mycoplasma pneumoniae0.03 - 0.25
    Mycoplasma hominis0.25 - 8
    Ureaplasma spp.0.06 - >16

    The bactericidal effect was confirmed by minimum bactericidal concentrations (MBC) being within two dilutions of the MIC values for M. pneumoniae, indicating its potential effectiveness in clinical settings .

    Pharmacokinetics

    This compound is characterized by rapid oral absorption with a peak serum concentration achieved within 1-2 hours post-administration. It has a high bioavailability of over 95%, similar to levofloxacin and moxifloxacin, and an elimination half-life ranging from approximately 12.83 to 18.56 hours . The drug binds to serum proteins at approximately 16%, which is lower than other quinolones on the market .

    Clinical Efficacy

    Clinical trials have demonstrated the effectiveness of this compound in treating CAP. In a study involving 337 patients treated with this compound (500 mg daily), symptom improvement was observed in 61.3% of patients after three days, with an overall improvement or cure rate of 98.14% upon treatment completion . The study also reported minimal adverse effects, with only a small percentage experiencing gastrointestinal or skin-related issues .

    A meta-analysis comparing this compound to levofloxacin indicated that both antibiotics had similar clinical cure rates in treating CAP, underscoring the therapeutic potential of this compound .

    Case Studies

    Case Study: Efficacy in AECOPD Patients
    In a study comparing this compound to moxifloxacin in patients with acute exacerbations of chronic obstructive pulmonary disease (AECOPD), significant improvements were noted in symptom scores and quality of life measures (CAT and TDI scores) for those treated with this compound . The percentage of patients achieving minimal clinically important differences was significantly higher in the this compound group compared to moxifloxacin.

    Safety Profile

    This compound has been shown to have a favorable safety profile with mild adverse events reported during clinical trials. Unlike many fluoroquinolones, it has not been associated with severe side effects such as tendon ruptures or irreversible peripheral neuropathy . Adverse events were predominantly mild and resolved after treatment completion .

    Propiedades

    IUPAC Name

    7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AVPQPGFLVZTJOR-RYUDHWBXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25N3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10958907
    Record name Nemonoxacin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10958907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    371.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    378746-64-6
    Record name Nemonoxacin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=378746-64-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Nemonoxacin [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0378746646
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Nemonoxacin
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB06600
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Nemonoxacin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10958907
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name NEMONOXACIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94L0PVO94
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Nemonoxacin
    Reactant of Route 2
    Reactant of Route 2
    Nemonoxacin
    Reactant of Route 3
    Nemonoxacin
    Reactant of Route 4
    Reactant of Route 4
    Nemonoxacin
    Reactant of Route 5
    Nemonoxacin
    Reactant of Route 6
    Nemonoxacin

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.